(+)-2-Amino-N-(2,6-dimethylphenyl)propanamide monohydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tocainide can be synthesized through several methods. One common route involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenyl chloroacetamide. This intermediate is then reacted with ammonia to yield tocainide .
Industrial Production Methods
Industrial production of tocainide typically involves large-scale synthesis using the aforementioned synthetic route. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pressures to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions
Tocainide undergoes various chemical reactions, including:
Oxidation: Tocainide can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert tocainide to its amine derivatives.
Substitution: Substitution reactions can occur at the amine group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted tocainide compounds .
Scientific Research Applications
Chemistry
In chemistry, tocainide is used as a model compound to study the behavior of class Ib antiarrhythmic agents. Its interactions with various reagents provide insights into the reactivity and stability of similar compounds .
Biology
Tocainide is used in biological research to study its effects on cardiac sodium channels. It helps in understanding the mechanisms of action of antiarrhythmic agents and their potential side effects .
Medicine
Medically, tocainide is used to treat life-threatening ventricular arrhythmias. Its ability to block sodium channels makes it effective in stabilizing cardiac rhythms .
Industry
In the pharmaceutical industry, tocainide serves as a reference compound for developing new antiarrhythmic drugs. Its synthesis and production methods are also studied to improve manufacturing processes .
Mechanism of Action
Tocainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. It binds preferentially to the inactive state of the sodium channels. The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Like tocainide, lidocaine is a class Ib antiarrhythmic agent.
Quinidine: A class Ia antiarrhythmic agent, quinidine has different electrophysiologic properties compared to tocainide.
Procainamide: Another class Ia agent, procainamide differs in its mechanism of action and side effect profile.
Uniqueness
Tocainide’s uniqueness lies in its oral bioavailability and its specific action on sodium channels, making it a valuable compound for treating ventricular arrhythmias .
Properties
CAS No. |
53984-76-2 |
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Molecular Formula |
C11H17ClN2O |
Molecular Weight |
228.72 g/mol |
IUPAC Name |
(2S)-2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12;/h4-6,9H,12H2,1-3H3,(H,13,14);1H/t9-;/m0./s1 |
InChI Key |
AMZACPWEJDQXGW-FVGYRXGTSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@H](C)N.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N.Cl |
Origin of Product |
United States |
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